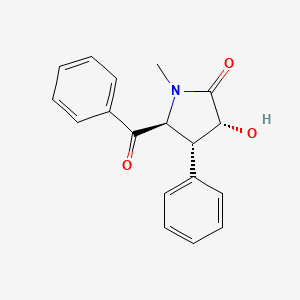
(3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a pyrrolidinone core, which is a five-membered lactam ring, substituted with benzoyl, hydroxy, methyl, and phenyl groups. The stereochemistry of the compound is defined by the (3R,4R,5S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Core: The initial step involves the formation of the pyrrolidinone ring. This can be achieved through a cyclization reaction of an appropriate precursor, such as an amino acid derivative or a keto ester.
Introduction of Substituents: The benzoyl, hydroxy, methyl, and phenyl groups are introduced through various substitution reactions. For instance, the benzoyl group can be introduced via Friedel-Crafts acylation, while the hydroxy group can be added through hydroxylation reactions.
Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the desired (3R,4R,5S) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzoyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Electrophiles or nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups replacing the benzoyl or phenyl groups.
Wissenschaftliche Forschungsanwendungen
(3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and stereoselective biological processes.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of (3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4R,5S)-3-Benzyl-4-hydroxy-5-methyloxolan-2-one: Another chiral compound with a similar core structure but different substituents.
(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxy-tetrahydro-2H-pyran-3,4,5-triol: A compound with a similar stereochemistry but different functional groups.
Uniqueness
The uniqueness of (3R,4R,5S)-5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one lies in its specific combination of substituents and stereochemistry, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
608122-70-9 |
|---|---|
Molekularformel |
C18H17NO3 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
(3R,4R,5S)-5-benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H17NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-15,17,21H,1H3/t14-,15+,17-/m1/s1 |
InChI-Schlüssel |
XBQHNXLCOAIENZ-HLLBOEOZSA-N |
Isomerische SMILES |
CN1[C@@H]([C@H]([C@H](C1=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,4S,6aR)-N-[2-[2-[2-[2-[(Aminooxy)methyl]-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenoxy]ethoxy]ethoxy]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B12574846.png)

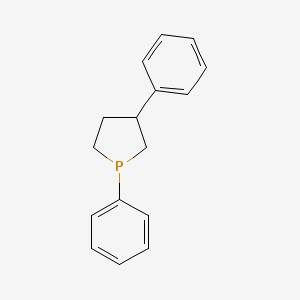
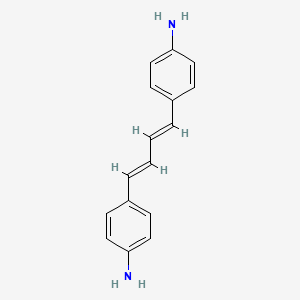
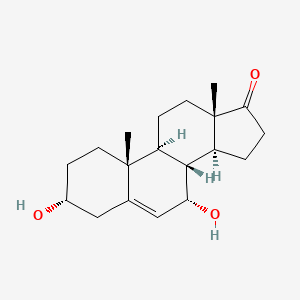
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12574874.png)
![N-[3-Methyl-6-(4-methylanilino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methylphenyl)urea](/img/structure/B12574875.png)

![Silane, [4-(1-bromo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12574881.png)

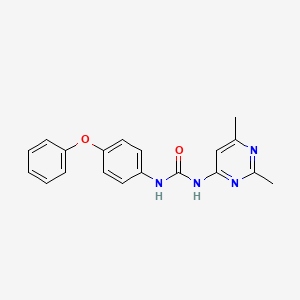
![6-(2-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12574889.png)
![Bicyclo[2.2.1]heptane-1,2-diamine](/img/structure/B12574905.png)
![Ethyl 5-[cyano(hydroxy)methyl]-2-ethoxybenzoate](/img/structure/B12574921.png)
